![molecular formula C13H14F3N3 B1358575 N-メチル-2-[1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-5-イル]ベンジルアミン CAS No. 898598-62-4](/img/structure/B1358575.png)

N-メチル-2-[1-メチル-3-(トリフルオロメチル)-1H-ピラゾール-5-イル]ベンジルアミン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

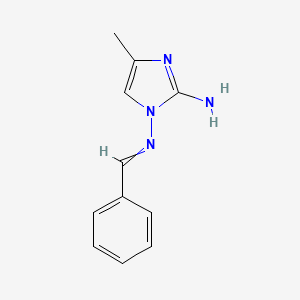

N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine (MTB) is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields. The unique chemical structure of MTB makes it a promising candidate for use in medicinal chemistry, chemical biology, and other research areas.

科学的研究の応用

有機合成

この化合物は有機合成におけるビルディングブロックとして使用できます . 新規医薬品やその他の有機化合物の開発において、より複雑な分子を作成するために使用できます .

触媒

化合物のトリフルオロメチル基は、しばしばH結合触媒で使用されます . これは、化合物が様々な化学反応のための新規触媒の開発に使用される可能性があることを示唆しています .

創薬

トリフルオロメチル基を含む医薬品は、FDAによって承認されています . これは、化合物が新規医薬品の開発に使用される可能性があることを示唆しています .

6-置換プリンの調製

3-(トリフルオロメチル)ベンジルアミンは、6-置換プリンの調製に使用されてきました . これは、化合物がプリン誘導体の合成に使用される可能性があることを示唆しています .

グルコーストランスポーターGLUT1の阻害剤

BAY-876は、問題の化合物と類似した化合物であり、グルコーストランスポーターGLUT1の強力で高選択的な細胞透過性阻害剤です . これは、化合物がグルコース輸送に関連する疾患の新しい治療法の開発に使用される可能性があることを示唆しています .

研究用化学物質

作用機序

Target of Action

Similar compounds have been found to target g protein-gated inwardly-rectifying potassium (girk) channels .

Mode of Action

It’s worth noting that similar compounds have been found to activate girk channels .

Biochemical Pathways

Activation of girk channels can lead to hyperpolarization of the cell membrane, reducing the activity of neurons and other cells .

Result of Action

Activation of girk channels can lead to a decrease in neuronal excitability .

生化学分析

Biochemical Properties

N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

The effects of N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. It can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic activity. This compound may also interact with DNA and RNA, influencing gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, it may undergo degradation, leading to a decrease in its activity. Long-term studies have shown that prolonged exposure to N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating gene expression. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .

Metabolic Pathways

N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. These interactions can lead to changes in metabolic flux and the levels of specific metabolites. Additionally, this compound may influence the activity of other enzymes and cofactors involved in metabolic processes .

Transport and Distribution

Within cells and tissues, N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine is determined by targeting signals and post-translational modifications. This compound may be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular processes. The localization of N-Methyl-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzylamine within these compartments can impact its activity and function .

特性

IUPAC Name |

N-methyl-1-[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3N3/c1-17-8-9-5-3-4-6-10(9)11-7-12(13(14,15)16)18-19(11)2/h3-7,17H,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPQTKMWNNGSEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1C2=CC(=NN2C)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640369 |

Source

|

| Record name | N-Methyl-1-{2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898598-62-4 |

Source

|

| Record name | N-Methyl-1-{2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-Methylphenyl)amino]propanohydrazide](/img/structure/B1358504.png)